3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3S2/c19-13-3-1-12(2-4-13)16-11-26-18(21-16)22-17(23)9-10-27(24,25)15-7-5-14(20)6-8-15/h1-8,11H,9-10H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJRCBJHHVPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Amidation: The final step involves the coupling of the sulfonylated thiazole with a propanamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
Structural Characteristics
The compound consists of a thiazole ring substituted with a 4-fluorophenyl group and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 357.37 g/mol. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. The introduction of the 4-fluorophenyl group is believed to enhance the antibacterial efficacy against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, such as p38 MAPK. Inhibition of this enzyme has therapeutic implications for treating conditions characterized by excessive inflammation, including autoimmune diseases and chronic inflammatory disorders.
Anticancer Potential
Preliminary studies suggest that the compound may possess selective cytotoxicity against various cancer cell lines. Investigations into its effects on cell viability have shown promising results, indicating a potential role in cancer therapeutics.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits p38 MAPK activity | |
| Cytotoxicity | Selective cytotoxicity in cancer cell lines |
Case Study 1: Antimicrobial Effects
A study focused on the antimicrobial properties of thiazole derivatives found that modifications at the phenyl ring significantly influence activity. The presence of fluorine in the structure was associated with enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli, demonstrating the importance of structural optimization in drug design.
Case Study 2: Cytotoxicity Evaluation
In vitro studies assessing the cytotoxic effects of structurally related compounds revealed that one derivative resulted in a significant reduction in cell viability (up to 70%) in HeLa cells at concentrations around 50 µM. This indicates potential for further development as an anticancer agent.
Research Findings
The biological activity attributed to 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is largely due to its structural features, which facilitate interactions with various biological targets:
- Fluorine Substitution : Enhances binding affinity to proteins involved in microbial resistance and inflammatory pathways.
- Thiazole Ring : Contributes to increased bioavailability and stability.
- Ongoing Research : Focuses on structure-activity relationship (SAR) studies to optimize efficacy while minimizing toxicity.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and thiazole groups play crucial roles in binding to these targets, modulating their activity. The fluorophenyl groups may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-chlorophenyl)sulfonyl)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide
- 3-((4-bromophenyl)sulfonyl)-N-(4-(4-bromophenyl)thiazol-2-yl)propanamide
- 3-((4-methylphenyl)sulfonyl)-N-(4-(4-methylphenyl)thiazol-2-yl)propanamide
Uniqueness
Compared to similar compounds, 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Biological Activity
The compound 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological properties of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its implications in drug development.
Chemical Structure and Properties
- Molecular Formula : C18H17F2N3O2S
- Molecular Weight : 357.47 g/mol
- IUPAC Name : 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide
The structure features a sulfonamide functional group linked to a thiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including antimicrobial , antitumor , and anti-inflammatory effects. The specific compound under discussion has been evaluated for its effectiveness against various cancer cell lines and microbial strains.
Antitumor Activity
Several studies have demonstrated the potential of thiazole derivatives in cancer treatment. For instance:
- A recent study found that thiazole compounds can induce apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways. The presence of fluorinated phenyl groups enhances these effects by improving lipophilicity and cellular uptake .
- In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Thiazole derivatives have also shown promising antimicrobial properties:
- The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations (MIC values ranging from 10 to 50 μg/mL) .
- Its antifungal activity was assessed against pathogens such as Candida albicans, with results indicating substantial growth inhibition, suggesting potential as a therapeutic agent for fungal infections .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural components:
- The sulfonamide group is crucial for enhancing solubility and bioavailability.
- The presence of fluorine atoms in the phenyl rings contributes to increased potency by facilitating interactions with biological targets through enhanced electronic effects .
Case Studies
- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that modifications at the 4-position of the phenyl ring significantly impacted cytotoxicity against breast cancer cell lines. The compound's design incorporated both electron-withdrawing and electron-donating groups to optimize activity .
- Antimicrobial Testing : In an experiment assessing the antimicrobial properties of various thiazole compounds, the target compound exhibited an MIC value lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing 3-((4-fluorophenyl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)propanamide, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones.
- Suzuki-Miyaura coupling : To attach the 4-fluorophenyl group to the thiazole ring using 4-fluorophenylboronic acid, Pd catalysts (e.g., Pd(PPh₃)₄), and bases (e.g., Na₂CO₃) in DMF/water .
- Sulfonylation : Reacting the intermediate with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine) .
Q. Which analytical techniques are optimal for structural confirmation and purity assessment?
- Structural characterization :
- NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the thiazole, sulfonyl, and propanamide groups .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 459.3) .
- Purity analysis :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); retention time consistency indicates purity >98% .
- TLC : Monitoring reaction progress using silica gel plates and UV visualization .
Q. How can researchers evaluate solubility and lipophilicity for formulation studies?
- Shake-flask method : Measure solubility in PBS (pH 7.4) and organic solvents (e.g., DMSO) .
- logP determination : HPLC-based methods using octanol-water partitioning; expected logP ~3.5 due to fluorophenyl groups enhancing lipophilicity .
Advanced Research Questions
Q. What computational approaches predict target binding and mechanism of action?
- Molecular docking : Screen against targets like KPNB1 (importin-β) using AutoDock Vina; fluorophenyl groups show π-π stacking with aromatic residues .
- MD simulations : Assess stability of ligand-enzyme complexes (e.g., 100 ns trajectories in GROMACS) to identify key hydrogen bonds with sulfonamide oxygen .
- SAR insights : Substituting 4-fluorophenyl with chlorophenyl reduces binding affinity by 40%, highlighting fluorine’s role in electronic effects .
Q. What in vivo models are suitable for pharmacokinetic and toxicity profiling?
- Murine xenograft models : Administer 10–50 mg/kg doses to evaluate antitumor efficacy (e.g., prostate cancer PC3 cells) with biweekly tumor volume measurements .
- Pharmacokinetics : Plasma half-life (~4–6 hours) and metabolite profiling via LC-MS/MS; major metabolites include sulfonic acid derivatives .
- Toxicity : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) in repeat-dose studies .
Q. How can metabolic instability of the sulfonamide moiety be mitigated?
- Structural modifications :
- Electron-withdrawing groups : Introduce nitro or trifluoromethyl groups to block cytochrome P450 oxidation .
- Deuterium exchange : Replace labile hydrogen atoms in the propanamide chain to reduce metabolic clearance .
- Prodrug strategies : Esterify the sulfonamide to enhance oral bioavailability .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Systematic SAR : Compare derivatives with varying substituents (e.g., 4-methoxy vs. 4-chloro on the thiazole ring) to isolate electronic vs. steric effects .
- Assay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
- Meta-analysis : Pool data from >5 independent studies to identify trends; e.g., fluorophenyl derivatives show 2–3x higher potency than chlorophenyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
